molecular formula C10H21N B1247178 9-Decen-1-amine CAS No. 51382-01-5

9-Decen-1-amine

Cat. No.: B1247178
CAS No.: 51382-01-5
M. Wt: 155.28 g/mol
InChI Key: PNZIEPZTTIEZBY-UHFFFAOYSA-N
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Description

9-Decen-1-amine is an organic compound with the molecular formula C10H21N. It consists of a long carbon chain with a double bond between the first and second carbon atoms, and an amine group attached to the last carbon atom. This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Decen-1-amine can be synthesized through various methods. One common approach involves the reaction of 9-decen-1-ol with ammonia or an amine under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired amine product .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroamination of 1-decene. This process involves the addition of an amine across the double bond of 1-decene, facilitated by a catalyst such as a transition metal complex. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents and other electrophiles are typically employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylamines.

    Reduction: Formation of decylamine.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

9-Decen-1-amine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of other amines and nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Comparison with Similar Compounds

    Dec-1-ene: An alkene with a similar carbon chain but without the amine group.

    Decane: A saturated hydrocarbon with no double bonds or functional groups.

    Decanol: An alcohol with a hydroxyl group instead of an amine group.

Uniqueness: 9-Decen-1-amine is unique due to the presence of both a double bond and an amine group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

dec-9-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZIEPZTTIEZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464002
Record name 9-Decen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51382-01-5
Record name 9-Decen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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